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molecular formula C12H11N3S B1376425 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile CAS No. 873895-41-1

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile

Cat. No. B1376425
M. Wt: 229.3 g/mol
InChI Key: RSEACRIWQRAVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044196B2

Procedure details

2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile (100 g) is taken in ethyl acetate (1000 ml). The reaction mixture is then hydrogenated by 5% Pd/C (15 g) at 50-55° C. at 10-12 Kg pressure. The reaction mixture is filtered, and ethyl acetate is distilled off to get the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[NH:6][C:7]1[S:8][C:9]([CH3:14])=[CH:10][C:11]=1[C:12]#[N:13])([O-])=O>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[NH:6][C:7]1[S:8][C:9]([CH3:14])=[CH:10][C:11]=1[C:12]#[N:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC=2SC(=CC2C#N)C)C=CC=C1
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
ethyl acetate is distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC=2SC(=CC2C#N)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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